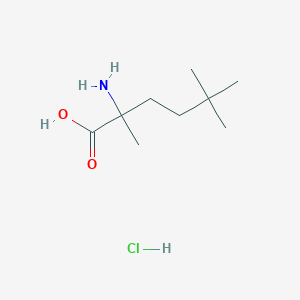

2-Amino-2,5,5-trimethylhexanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2,5,5-trimethylhexanoic acid hydrochloride is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol . This compound is known for its unique structure, which includes an amino group and a carboxylic acid group, making it an important building block in various chemical syntheses.

Méthodes De Préparation

The synthesis of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride typically involves the reaction of 2,5,5-trimethylhexanoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

2-Amino-2,5,5-trimethylhexanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmaceutical Development

- Role as an Intermediate : 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to be used in the formulation of drugs that require specific amino acid derivatives for enhanced bioavailability or targeted delivery systems .

2. Agrochemicals

- Pesticide Formulation : The compound has been explored as a component in pesticide formulations. It is noted for its ability to enhance the efficacy of active ingredients when used in combination with specific carboxylic acid amides, thus improving pest control measures .

3. Lubricants and Metalworking Fluids

- Synthetic Lubricants : The compound is utilized in the production of synthetic lubricants that are environmentally friendly. These lubricants are essential in applications ranging from automotive to industrial machinery, providing superior performance under extreme conditions .

4. Polymer Chemistry

- Plasticizers and Stabilizers : In polymer chemistry, this compound is used as a plasticizer and stabilizer for polyvinyl chloride (PVC) and other polymers. Its incorporation into formulations enhances flexibility and thermal stability .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group

Activité Biologique

2-Amino-2,5,5-trimethylhexanoic acid hydrochloride, commonly known as HMB (β-hydroxy β-methylbutyrate), is a metabolite of the essential amino acid leucine. It has garnered attention for its potential biological activities, particularly in muscle metabolism, anti-catabolic effects, and various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C9H19NO2

- Molecular Weight : 175.25 g/mol

- CAS Number : 1803596-37-3

HMB functions primarily through:

- Inhibition of Muscle Protein Breakdown : HMB has been shown to inhibit the activity of the ubiquitin-proteasome pathway, which is responsible for protein degradation in muscle tissues.

- Stimulation of Muscle Protein Synthesis : It enhances the signaling pathways involved in muscle growth, particularly the mTOR pathway, which is crucial for protein synthesis.

- Anti-inflammatory Effects : HMB may reduce markers of inflammation, contributing to its protective effects on muscle tissue during stress or injury.

1. Muscle Health

HMB is widely studied for its effects on muscle mass and strength:

- Case Study : A randomized controlled trial involving elderly participants showed that supplementation with HMB resulted in significant increases in lean body mass and muscle strength compared to a placebo group over a 12-week period .

| Study | Population | Duration | Results |

|---|---|---|---|

| Nissen et al. (1996) | Elderly men | 12 weeks | +3.6% lean mass |

| Wilson et al. (2013) | Resistance-trained men | 8 weeks | +1.4 kg muscle gain |

2. Weight Loss and Body Composition

HMB supplementation has been linked to fat loss while preserving lean muscle:

- A meta-analysis indicated that HMB supplementation can lead to a reduction in body fat percentage without compromising muscle mass.

| Study | Population | Duration | Results |

|---|---|---|---|

| Cornell et al. (2015) | Overweight adults | 8 weeks | -1.5% body fat |

3. Exercise Recovery

HMB may aid in recovery from intense exercise:

- Research shows that HMB supplementation reduces muscle damage markers following resistance training sessions .

4. Potential Therapeutic Applications

HMB has been explored for various therapeutic uses:

- Cancer Cachexia : Studies suggest that HMB may help mitigate weight loss and muscle wasting in cancer patients.

- Sarcopenia : Its role in combating age-related muscle loss has been emphasized in geriatric studies.

Safety and Toxicity

HMB is generally recognized as safe (GRAS) when used appropriately. Most studies report minimal side effects, with gastrointestinal discomfort being the most common complaint at higher doses.

Propriétés

IUPAC Name |

2-amino-2,5,5-trimethylhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(2,3)5-6-9(4,10)7(11)12;/h5-6,10H2,1-4H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAWNRGHTYKWFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803596-37-3 |

Source

|

| Record name | 2-amino-2,5,5-trimethylhexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.